10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene

説明

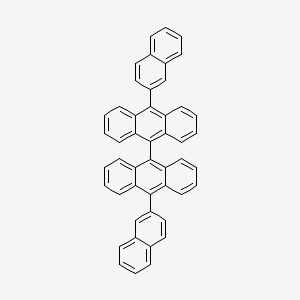

10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene is a bianthracene derivative featuring two anthracene moieties linked at their 9-positions, with naphthalen-2-yl substituents at the 10,10′ positions. This structural design enhances π-conjugation and steric bulk, which are critical for optoelectronic applications. Bianthracene derivatives are widely employed in organic light-emitting diodes (OLEDs) , graphene nanoribbon synthesis , and surface-mediated polymerization .

特性

IUPAC Name |

9-naphthalen-2-yl-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30/c1-3-15-33-29-35(27-25-31(33)13-1)45-37-17-5-9-21-41(37)47(42-22-10-6-18-38(42)45)48-43-23-11-7-19-39(43)46(40-20-8-12-24-44(40)48)36-28-26-32-14-2-4-16-34(32)30-36/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTCUXRCBXEPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC1=CC=CC=C1C=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629300 | |

| Record name | 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331749-31-6 | |

| Record name | 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the starting materials, which include anthracene and naphthalene derivatives.

Coupling Reaction: The key step involves a coupling reaction between the anthracene and naphthalene derivatives. This can be achieved through various methods, such as Suzuki coupling or Stille coupling, using appropriate catalysts and reaction conditions.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

化学反応の分析

Types of Reactions

10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

科学的研究の応用

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene is in OLED technology. The compound serves as a host material in the emissive layer of OLEDs due to its high luminescent efficiency and stability. Its ability to facilitate charge transport and light emission makes it suitable for blue light emission, which is critical for full-color displays.

Organic Photovoltaics (OPVs)

The compound is also being investigated for use in organic photovoltaic cells. Its electronic properties allow it to function effectively as an electron transport material, enhancing the efficiency of solar energy conversion .

Materials Science

Building Block for Novel Materials

In materials science, this compound is utilized as a building block for synthesizing complex organic materials. Its unique structure allows for the development of new compounds with tailored electronic properties for various applications.

Chemical Sensors

The compound's ability to interact with different analytes positions it as a candidate for chemical sensor applications. Its luminescent properties can be exploited in detecting specific chemical substances through fluorescence quenching or enhancement mechanisms .

Chemical Reactions and Modifications

This compound can undergo several chemical reactions that enhance its functionality:

- Oxidation : This process can produce quinone derivatives that may have distinct electronic properties useful in various applications.

- Reduction : Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives, expanding the versatility of this compound in synthetic chemistry.

- Substitution Reactions : Electrophilic substitution can introduce functional groups onto the aromatic rings, modifying the compound's reactivity and properties.

Case Study 1: OLED Performance Enhancement

Research has demonstrated that incorporating this compound into OLED structures significantly improves device efficiency and stability. Devices using this compound exhibited higher brightness and longer operational lifetimes compared to those using traditional materials.

Case Study 2: Chemical Sensing Applications

In a study focusing on chemical sensors, this compound was used to detect volatile organic compounds (VOCs). The luminescent response of the compound changed significantly upon exposure to different analytes, showcasing its potential as a sensitive detection platform .

作用機序

The mechanism by which 10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics. The molecular targets and pathways involved include interactions with other organic molecules and materials, leading to the desired electronic and optical properties.

類似化合物との比較

Table 1: Key Properties of Bianthracene Derivatives

Photophysical and Optoelectronic Performance

Emission Characteristics :

- PPBA exhibits suppressed TTA due to spatially orthogonal anthracene units, making it ideal for stable blue OLEDs . In contrast, single-anthracene derivatives like MADN show significant TTA contributions .

- The 3,3′-dimethyl derivative (MBAn) achieves a narrow deep-blue emission (λ_em ~430 nm) with high electroluminescence efficiency (EQE: 5.2%) due to restricted molecular vibration .

- Naphthalen-2-yl substituents in this compound likely redshift absorption/emission compared to phenyl or bromo derivatives, enhancing charge transport in organic semiconductors.

- Reactivity and Synthesis: Brominated derivatives (DBBA, TBBA) undergo dehalogenation and cyclodehydrogenation on metal surfaces (e.g., Ag(111), Cu(111)) to form graphene nanoribbons . Their reactivity is governed by halogen position; 10,10′-dibromo derivatives favor armchair nanoribbons, while 2,2′-dibromo isomers yield chiral structures . Phenyl-substituted derivatives (PPBA, DP-DBBA) are synthesized via Suzuki coupling , enabling precise control over steric and electronic effects.

Thermal and Stability Profiles

生物活性

10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene (referred to as DNB) is a compound that has garnered attention in the fields of organic electronics and biological research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

DNB consists of two naphthalene units connected to a bianthracene core. This structure contributes to its photophysical properties and biological interactions.

Anticancer Activity

DNB has been investigated for its potential as an anticancer agent. The compound exhibits significant activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

Research indicates that DNB induces apoptosis in cancer cells through the mitochondrial pathway. This involves the regulation of BAX and Bcl-2 proteins, which are crucial in controlling cell death. An increase in BAX expression leads to the activation of caspases, particularly Caspase 3 and Caspase 9, resulting in the cleavage of PARP (Poly ADP-ribose polymerase), a marker of apoptosis.

Case Studies

-

HeLa Cell Line Study

- Objective : To evaluate the antiproliferative effects of DNB.

- Findings : DNB showed an IC50 value ranging from 5.58 to 11.13 μM, indicating potent anticancer activity. The compound was found to significantly upregulate BAX expression while downregulating Bcl-2, leading to increased apoptosis in treated cells .

-

MCF-7 Cell Line Study

- Objective : To assess the cytotoxic effects of DNB on breast cancer cells.

- Findings : Similar to HeLa cells, DNB induced apoptosis through mitochondrial pathways, with significant activation of caspases observed in treated MCF-7 cells. The study confirmed that DNB disrupts the balance between pro-apoptotic and anti-apoptotic proteins .

- HCT116 Cell Line Study

Comparative Biological Activity

To better understand the efficacy of DNB compared to other compounds with similar structures, a comparison table is provided below:

| Compound Name | IC50 (μM) | Mechanism of Action | Targeted Cancer Cell Lines |

|---|---|---|---|

| This compound (DNB) | 5.58 - 11.13 | Induction of apoptosis via mitochondrial pathway | HeLa, MCF-7, HCT116 |

| 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) | 10 - 15 | Apoptosis induction | Various cancer types |

| 10,10'-Diphenyl-9,9'-bianthracene (PPBA) | 15 - 20 | Triplet-triplet annihilation suppression | OLED applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。